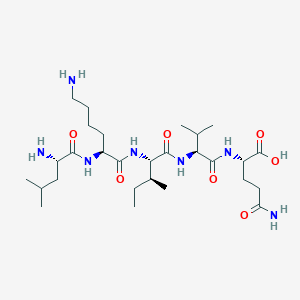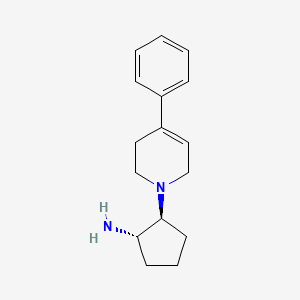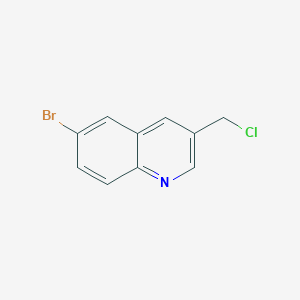
6-Bromo-3-(chloromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(chloromethyl)quinoline is a quinoline derivative characterized by the presence of bromine and chloromethyl groups at the 6th and 3rd positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(chloromethyl)quinoline typically involves the bromination of 3-(chloromethyl)quinoline. One common method includes the reaction of 3-(chloromethyl)quinoline with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives with potential biological activities.
Oxidation and Reduction: Products include oxidized or reduced quinoline derivatives with altered chemical properties.
Scientific Research Applications
6-Bromo-3-(chloromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer drugs.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(chloromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chloromethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the chloromethyl group, resulting in different chemical reactivity and biological activity.
3-Chloromethylquinoline: Lacks the bromine group, leading to variations in its chemical properties and applications.
Uniqueness: 6-Bromo-3-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-bromo-3-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H,5H2 |
InChI Key |
VKNPWMUQITXLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


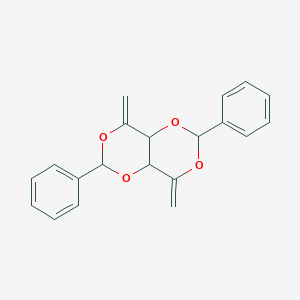
![Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14165077.png)
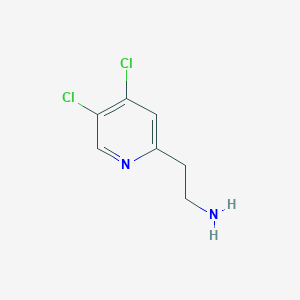

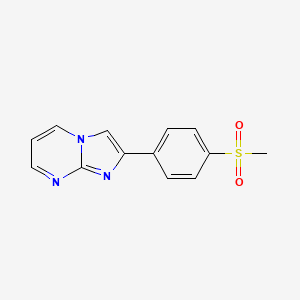
![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)
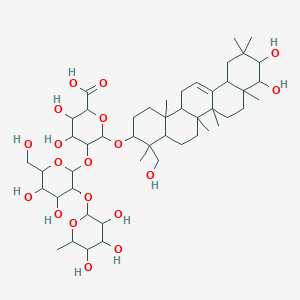
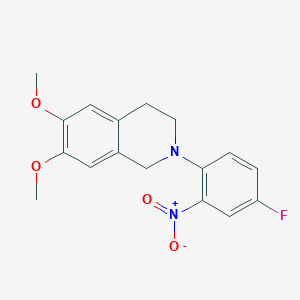

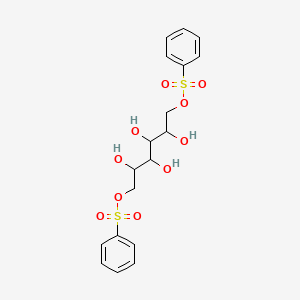

![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
